molecular formula C10H12INO B7939539 N-[(4-iodophenyl)methyl]oxetan-3-amine

N-[(4-iodophenyl)methyl]oxetan-3-amine

Cat. No.: B7939539
M. Wt: 289.11 g/mol
InChI Key: OBNDLCQCFGXZKZ-UHFFFAOYSA-N
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Description

N-[(4-iodophenyl)methyl]oxetan-3-amine is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to an amine group and a 4-iodophenylmethyl group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-iodophenylmethyl group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For instance, the oxetane ring can be formed via intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as the development of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the iodine atom can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. The 4-iodophenylmethyl group can participate in various substitution and addition reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-iodophenyl)methyl]oxetan-3-amine is unique due to the presence of the 4-iodophenylmethyl group, which imparts distinct reactivity and potential biological activity compared to other oxetane derivatives. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNDLCQCFGXZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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